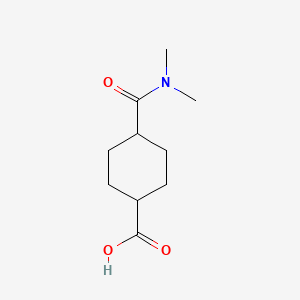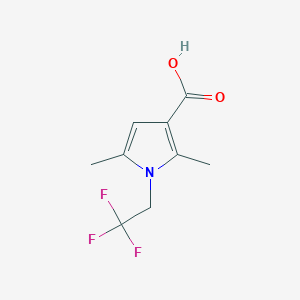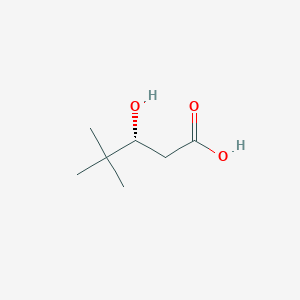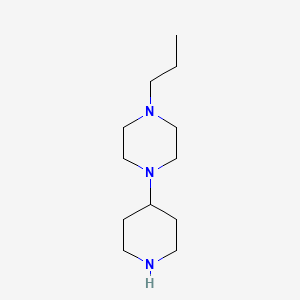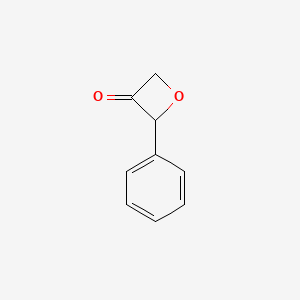
2-Phenyloxetan-3-one
概要
説明
2-Phenyloxetan-3-one is an organic compound with the molecular formula C₉H₈O₂. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structural features and reactivity, making it a subject of interest in various fields of chemical research .
準備方法
Synthetic Routes and Reaction Conditions
2-Phenyloxetan-3-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of carbonyl compounds to alkenes, is often employed . Another method involves the ring-closing etherification reaction, specifically an intramolecular Williamson ether synthesis .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the aforementioned synthetic routes. The use of flow microreactor systems has been reported to enhance the efficiency and yield of the synthesis process. This method allows for precise control over reaction conditions, such as temperature and residence time, leading to the generation of highly unstable intermediates that can be trapped with various electrophiles .
化学反応の分析
Types of Reactions
2-Phenyloxetan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include peroxy acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Peroxy acids are commonly used as oxidizing agents.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetan-3-one derivatives, while reduction can produce alcohols. Substitution reactions can result in halogenated oxetanes .
科学的研究の応用
2-Phenyloxetan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of novel therapeutic agents due to its unique structural features.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins
作用機序
The mechanism of action of 2-Phenyloxetan-3-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects. The specific pathways involved depend on the nature of the substituents and the reaction conditions .
類似化合物との比較
2-Phenyloxetan-3-one can be compared with other oxetane derivatives, such as:
Oxetan-3-one: Lacks the phenyl group, making it less reactive in certain conditions.
2-Methyleneoxetane: Contains a methylene group, which alters its reactivity and applications.
3-Oximinooxetane: Contains an oxime group, making it useful in energetic materials chemistry.
The uniqueness of this compound lies in its phenyl group, which enhances its reactivity and makes it a versatile intermediate in various chemical reactions .
特性
IUPAC Name |
2-phenyloxetan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-6-11-9(8)7-4-2-1-3-5-7/h1-5,9H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZXDOLBTJJCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87385-78-2 | |
| Record name | 2-PHENYLOXETAN-3-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dimethyl-1-[(4-sulfamoylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B3388340.png)
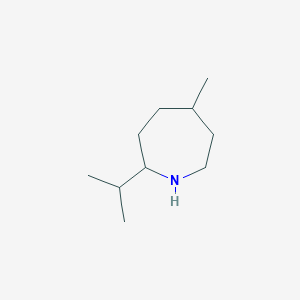
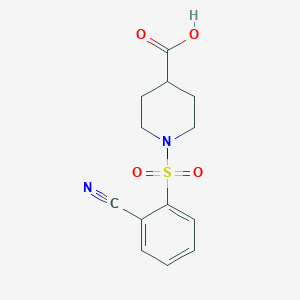
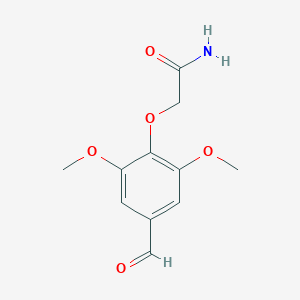
![6-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3388366.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B3388367.png)
![3-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]propanoic acid](/img/structure/B3388377.png)
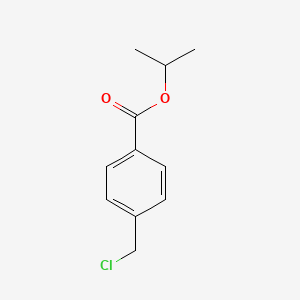
amine](/img/structure/B3388402.png)
![9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane](/img/structure/B3388404.png)
